SU11752 specifically targets DNA-PK, a crucial kinase in the Non-Homologous End Joining (NHEJ) pathway, which is one of the cell's primary mechanisms for repairing DNA double-strand breaks [1] [2]. Its mechanism can be broken down as follows:
The following diagram illustrates the pathway through which SU11752 exerts its effect.
SU11752 inhibits DNA-PKcs activation, preventing DNA break repair and leading to cell death.
The characterization of SU11752 was detailed in a foundational 2004 study. The key experiments that established its profile are summarized below [3]:
| Experiment | Methodology / Assay | Key Finding |
|---|---|---|
| In Vitro Kinase Assay | Used to measure inhibition of purified DNA-PK enzyme activity. | SU11752 potently inhibited DNA-PK with an IC₅₀ comparable to wortmannin [3]. |
| ATP Competition Assay | Direct assay for ATP binding to DNA-PK. | Confirmed that SU11752 acts by competing with ATP for binding to the kinase [3]. |
| Cellular Repair Assay | Analysis of DNA double-strand break repair in cells, likely via methods like γH2AX foci formation. | SU11752 inhibited the repair of DNA double-strand breaks [3]. |
| Radiation Sensitization | Clonogenic survival assays where cells were treated with SU11752 and exposed to ionizing radiation. | Produced a five-fold increase in cellular sensitivity to ionizing radiation [3]. |
| Selectivity Profiling | Compared IC₅₀ values for DNA-PK and other kinases like PI3K p110γ. | Showed >500-fold selectivity for DNA-PK over PI3K p110γ [3]. |
| Cell Cycle & ATM Assay | Flow cytometry for cell cycle analysis and assays for ATM kinase activity. | At effective concentrations, did not disrupt normal cell cycle progression or inhibit ATM [3]. |
It is important to note that SU11752 is characterized as a research-grade tool compound and is not an approved drug [5] [4]. According to patent databases, its development status is listed as "inactive" [6].
The field of DNA-PK inhibition has advanced significantly since the discovery of SU11752. Research has shifted toward inhibitors with better drug-like properties:
SU11752 is identified in the scientific literature as a research compound that inhibits the DNA-dependent protein kinase (DNA-PK) [1].
DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, one of the main mechanisms cells use to repair DNA double-strand breaks [2]. The inhibition of DNA-PK is a significant area of study in cancer research, as it can prevent cancer cells from repairing the DNA damage induced by treatments like radiation therapy or certain chemotherapies, thereby sensitizing them to these treatments [3] [4].
The search results mention several other DNA-PK inhibitors but do not provide comparative data for SU11752. The table below summarizes the limited information available on SU11752 alongside other inhibitors for context.
| Inhibitor Name | Primary Target | Mentioned Research Context |
|---|---|---|
| SU11752 | DNA-PK [1] | Cited as an inhibitor; no further details on potency or use [1]. |
| NU7441 | DNA-PK [1] | Preclinical studies show it sensitizes cells to ionizing radiation and DNA-damaging drugs [1]. |
| KU-60648 | DNA-PKcs (DNA-PK catalytic subunit) [2] | Used in preclinical studies to explore radio/chemo-sensitization [2]. |
While specific protocols for SU11752 are unavailable in the current search, DNA-PK inhibitor research generally follows established pathways. The diagram below outlines the typical NHEJ pathway and the theoretical point of inhibition for compounds like SU11752.
To find the detailed technical information you require, I suggest the following approaches:
The following table lists several well-characterized inhibitors targeting key players in the DNA damage response pathway, which might be relevant to your research interests. The information is consolidated from the search results [1] [2].
| Inhibitor Name | Primary Target(s) | Key Characteristics & Notes |
|---|---|---|
| KU-55933 [1] | ATM | Potent, selective, ATP-competitive; widely used in research but limited in clinical use due to lipophilicity. [1] |
| KU-60019 [1] | ATM | Improved pharmacodynamic properties compared to KU-55933. [1] |
| NU7026 [2] | DNA-PK | Selective inhibitor; sensitizes cells to radiation in a DNA-PK-dependent manner. [2] |
| NU7441 [2] | DNA-PK | Highly potent and selective; effective radiosensitizer at low concentrations (0.5 µM). [2] |
| Wortmannin [1] [2] | DNA-PK, ATM, ATR, PI3K | Broad-spectrum PIKK inhibitor; non-specific and high in vivo toxicity. [1] |
| LY294002 [1] [2] | DNA-PK, ATM, ATR, PI3K | Early synthetic PI3K family inhibitor; used as a leading compound for developing more specific drugs. [1] |
| NVP-BEZ235 [2] | DNA-PK, PI3K, mTOR | Dual PI3K/mTOR inhibitor; also inhibits DNA-PK, ATM, and ATR; potent radiosensitizer. [2] |
| Torin2 [1] | mTOR, ATR, ATM, DNA-PK | Developed to overcome limitations of Torin1; exhibits anti-proliferative activity across cancer cell lines. [1] |
Since your query likely relates to cancer research and drug development, here is a general overview of the DNA Damage Response (DDR) pathway, which is a common target for compounds like those mentioned above. This diagram outlines the key sensors, transducers, and effectors involved in responding to DNA double-strand breaks.
Diagram of the core DNA damage response (DDR) pathway, showing how sensor proteins detect breaks and activate kinase transducers to initiate repair or cell fate decisions.
SU11752 is characterized as an ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK), a key component of the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair [1]. Its primary effect is the sensitization of cells to ionizing radiation.
The table below summarizes the key quantitative data available for SU11752:
| Parameter | Value/Measurement | Experimental Context |
|---|---|---|
| DNA-PK Inhibition Potency | Equivalent to wortmannin [1] | In vitro kinase assay |
| Selectivity (vs. PI3K p110γ) | 500-fold more selective for DNA-PK [1] | In vitro kinase assay |
| Radiation Sensitization | 5-fold increase in sensitivity [1] | Cells treated with SU11752 and ionizing radiation |
| Effect on Cell Cycle | Normal progression at DNA repair-inhibitory concentrations [1] | Cell cycle analysis |
| ATM Kinase Inhibition | Not inhibited at DNA repair-inhibitory concentrations [1] | In vitro kinase assay |
While a protocol specifically using SU11752 is not detailed in the search results, the Neutral CometChip Assay is a high-throughput method well-suited for directly measuring DSB levels and repair capacity, making it ideal for evaluating the effects of DNA repair inhibitors like SU11752 [2]. The following workflow outlines the key stages of this assay.
The goal of inhibiting DNA repair pathways like NHEJ is to prevent cancer cells from recovering from radiotherapy-induced damage [3]. SU11752 represents a promising starting point because it shows high selectivity for DNA-PK over related kinases like PI3K, which may reduce off-target cytotoxicity [1]. Research into combining targeted radionuclide therapy (TRT) with DNA repair inhibitors, such as those targeting PARP, is an active and closely related field of investigation [4].
The table below summarizes the key characteristics of SU11752 identified from the literature.
| Parameter | Description |
|---|---|
| Reported Molecular Target | DNA-dependent protein kinase (DNA-PK) [1]. |
| Mechanism of Action | Competes with ATP for binding to DNA-PK [1]. |
| Reported Specificity | More selective for DNA-PK than phosphatidylinositol 3-kinase (PI3K p110γ); 500-fold higher concentration required for PI3K inhibition [1]. ATM kinase activity reported to be unaffected at DNA repair-inhibiting concentrations [1]. |
| Functional Outcome | Inhibition of DNA double-strand break (DSB) repair; sensitization of cells to ionizing radiation (approximately 5-fold increase) [1]. |
| Cell Cycle Effects | Reported normal cell cycle progression at concentrations that inhibit DNA repair [1]. |
Based on standard practices for characterizing kinase inhibitors in cell culture, you can use the following workflow to establish your protocol. The concentrations and timing will need to be determined empirically.
When planning your experiments with SU11752, consider the following critical parameters that are not detailed in the available literature:
SU11752 represents a significant advancement in the development of specific DNA-dependent protein kinase (DNA-PK) inhibitors for cancer research and therapy. This three-substituted indolin-2-one compound emerged from early efforts to develop more selective inhibitors of DNA-PK, a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair [1]. DNA-PK consists of a catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer that binds DNA ends. Upon recruitment to DSBs, DNA-PKcs undergoes autophosphorylation at multiple sites including the Thr2609 and Ser2056 clusters, which is critical for its repair function and radioresistance [2]. SU11752 was identified as a promising candidate through systematic screening of compound libraries, showing equal potency to wortmannin in inhibiting DNA-PK but with significantly improved selectivity, requiring 500-fold higher concentrations to inhibit phosphatidylinositol-3-kinase p110γ [1].
The therapeutic rationale for DNA-PK inhibition in cancer treatment stems from the central role this enzyme plays in cellular resistance to genotoxic insults. Many cancer cells, particularly those with elevated DNA-PKcs expression or activity, demonstrate increased resistance to ionizing radiation and DNA-damaging chemotherapeutic agents [3] [2]. DNA-PKcs overexpression has been documented in various malignancies including colorectal cancer, nasopharyngeal carcinoma, non-small cell lung cancer, and glioma, where it often correlates with advanced disease stage and poor survival outcomes [2]. By specifically inhibiting DNA-PK, SU11752 disrupts the predominant DSB repair pathway in mammalian cells, potentially sensitizing tumors to conventional DNA-damaging treatments while exhibiting limited cytotoxicity as a single agent [1].
SU11752 exerts its effects through competitive inhibition with ATP for binding to the kinase domain of DNA-PKcs [1]. This mechanism was confirmed through inhibition kinetics studies and direct ATP binding assays, which demonstrated that SU11752 directly competes with ATP for the catalytic site [1]. Unlike earlier DNA-PK inhibitors like wortmannin, which inhibited phosphatidylinositol-3-kinases at 100-fold lower concentrations than required for DNA-PK inhibition, SU11752 exhibits superior selectivity, making it a more specific tool for studying DNA-PK function and a better candidate for therapeutic development [1].
At the cellular level, SU11752-mediated DNA-PK inhibition results in impaired DSB repair, as evidenced by persistent γH2AX foci (a marker for DSBs) and increased sensitivity to ionizing radiation [1] [3]. Importantly, at concentrations sufficient to inhibit DNA repair and confer radiosensitization, SU11752 does not disrupt normal cell cycle progression or inhibit the related kinase ATM, highlighting its specificity and suggesting a favorable therapeutic window [1]. This specificity is particularly valuable for research applications aimed at dissecting the individual contributions of different DNA damage response pathways without confounding off-target effects.
Table 1: Key Characteristics of SU11752
| Property | Description | Experimental Evidence |
|---|---|---|
| Chemical Class | Three-substituted indolin-2-one | Library screening [1] |
| Primary Target | DNA-dependent protein kinase (DNA-PK) | Kinase activity assays [1] |
| Inhibition Mechanism | Competitive with ATP | Kinetic studies and direct ATP binding assays [1] |
| Selectivity | 500-fold more selective for DNA-PK over PI3K p110γ | Comparative kinase inhibition profiling [1] |
| Cellular Effects | Inhibition of DSB repair, radiosensitization | Clonogenic survival assays, γH2AX staining [1] |
| Specificity | No inhibition of ATM kinase activity at effective concentrations | ATM kinase assays [1] |
The functional impact of SU11752 on DNA repair pathways is both significant and measurable. Experimental data demonstrate that SU11752 treatment results in approximately five-fold sensitization to ionizing radiation, profoundly enhancing the cytotoxicity of radiation across multiple cell systems [1]. This radiosensitizing effect is directly attributable to the impaired repair of radiation-induced DNA double-strand breaks, as evidenced by sustained DNA damage signaling and increased chromosomal aberrations in treated cells.
A critical advantage of SU11752 over earlier DNA-PK inhibitors is its preservation of normal cell cycle progression at concentrations that effectively inhibit DNA repair. This separation of DNA repair inhibition from cell cycle disruption enables researchers to specifically interrogate the NHEJ pathway without the confounding effects of cell cycle arrest or progression defects. The compound's ability to inhibit DNA-PK without affecting the related kinase ATM further enhances its utility for pathway-specific investigations in the complex network of DNA damage response signaling [1].
The most extensively documented application of SU11752 in cancer research is in the field of radiosensitization. In foundational studies, SU11752 produced a consistent five-fold increase in cellular sensitivity to ionizing radiation, as measured by clonogenic survival assays [1]. This dramatic enhancement of radiation efficacy underscores the critical role of DNA-PK-mediated NHEJ in cellular recovery from radiation-induced DNA damage. The radiosensitizing effect was observed at SU11752 concentrations that did not cause significant cytotoxicity as a single agent, suggesting a truly synergistic interaction rather than simply additive toxicity.
The magnitude of radiosensitization achieved with SU11752 highlights the potential therapeutic benefit of DNA-PK inhibition in combination with radiotherapy. Radiation resistance remains a significant clinical challenge in many solid tumors, including glioblastoma, non-small cell lung cancer, and esophageal carcinomas, all of which have been associated with elevated DNA-PKcs expression or activity [2]. By compromising the primary DSB repair pathway in human cells, SU11752 effectively lowers the threshold for radiation-induced cell death, potentially allowing for improved tumor control with lower radiation doses or overcoming intrinsic resistance mechanisms in refractory malignancies.
Table 2: Experimental Applications of SU11752 in Cancer Research
| Application Area | Key Findings | Research Significance |
|---|---|---|
| Radiosensitization | 5-fold increase in radiation sensitivity | Demonstrates potential for combination with radiotherapy [1] |
| DSB Repair Inhibition | Impaired double-strand break repair | Confirms essential role of DNA-PK in NHEJ [1] |
| Specific Pathway Targeting | Inhibits DNA-PK without affecting ATM or cell cycle progression | Provides specific tool for DNA repair studies [1] |
| Tumor Selectivity | Enhanced killing in DNA-PKcs-overexpressing cells | Suggests potential therapeutic window [2] |
| Chemopotentiation | Potential synergy with DNA-damaging agents | Expands applications beyond radiotherapy [4] |
Beyond its radiosensitizing properties, SU11752 serves as a valuable research tool for elucidating the mechanics of the NHEJ pathway and its interactions with other DNA repair processes. By specifically inhibiting DNA-PKcs without affecting the related kinases ATM or ATR, SU11752 enables researchers to dissect the individual contributions of these coordinated pathways to overall genomic maintenance [1]. This specific inhibition profile has helped establish the sequence of events in DSB repair, demonstrating that DNA-PK activation represents one of the earliest steps in the NHEJ process, preceding the recruitment of downstream factors like XRCC4, XLF, and DNA ligase IV [3].
Studies employing SU11752 have also shed light on the functional relationships between different DSB repair pathways. When NHEJ is compromised through DNA-PK inhibition, cells increasingly rely on alternative repair mechanisms such as homologous recombination (HR) or microhomology-mediated end joining (MMEJ). This compensatory activation can be studied using SU11752 to create a controlled NHEJ deficiency, revealing how pathway choice is regulated and how cancer cells with specific DNA repair deficiencies might be targeted through synthetic lethal approaches [4]. The ability to specifically inhibit DNA-PK without globally disrupting all DNA damage signaling makes SU11752 particularly valuable for these mechanistic studies.
This protocol details the assessment of SU11752-mediated DNA-PK inhibition and radiosensitization using clonogenic survival as the primary endpoint.
Materials:
Procedure:
Technical Notes:
This protocol assesses the kinetics of DSB repair following SU11752 treatment using γH2AX immunofluorescence as a sensitive marker for DSBs.
Materials:
Procedure:
Technical Notes:
This protocol evaluates the specificity of SU11752 for DNA-PK inhibition by assessing potential effects on cell cycle progression.
Materials:
Procedure:
Technical Notes:
The following DOT language code generates a visualization of the non-homologous end joining pathway and the mechanism of SU11752 inhibition:
The following DOT language code generates a visualization of the integrated experimental workflow for SU11752 applications in cancer research:
The development and characterization of SU11752 as a specific DNA-PK inhibitor has created significant opportunities for both basic research and translational applications in cancer biology. From a mechanistic standpoint, SU11752 provides researchers with a valuable tool to dissect the contributions of NHEJ to overall genomic maintenance and its interactions with other DNA repair pathways. The demonstrated specificity of SU11752 for DNA-PK over related PIKK family members like ATM and ATR enables clean experimental designs that can attribute observed phenotypes directly to NHEJ inhibition rather than broader DNA damage response disruption [1]. This specificity is particularly important for elucidating the complex network of DNA repair pathway choices and compensatory mechanisms that cells employ when primary repair pathways are compromised.
From a therapeutic perspective, SU11752 represents a promising candidate for combination approaches with conventional DNA-damaging treatments. The consistent five-fold radiosensitization observed with SU11752 treatment suggests significant potential for improving the efficacy of radiotherapy across multiple cancer types [1]. This approach may be particularly beneficial for tumors with elevated DNA-PKcs expression or activity, which has been correlated with radiation resistance in clinical studies [2]. Additionally, the principle of synthetic lethality could be exploited by combining SU11752 with agents that target complementary DNA repair pathways, potentially creating cancer-specific vulnerabilities based on the molecular profiles of individual tumors. Future research directions should include more comprehensive in vivo efficacy studies, exploration of combination strategies with novel DNA-damaging agents, and investigation of potential biomarkers that predict response to DNA-PK inhibition.
SU11752 represents a structurally distinct and mechanistically specific DNA-PK inhibitor that has proven valuable for both basic research and translational applications in cancer biology. Its well-characterized mechanism of action as an ATP-competitive inhibitor, combined with its favorable selectivity profile, enables researchers to specifically interrogate NHEJ function without the confounding off-target effects that limited earlier generations of DNA-PK inhibitors. The comprehensive protocols outlined in this document provide detailed methodologies for assessing the functional consequences of DNA-PK inhibition across multiple experimental endpoints, from clonogenic survival and DNA repair kinetics to cell cycle progression and target engagement verification.
The robust radiosensitization observed with SU11752 treatment, coupled with its preservation of normal cell cycle progression at effective concentrations, suggests a promising therapeutic window for further development. As research in DNA damage response pathways continues to evolve, tools like SU11752 will remain essential for dissecting the complex network of DNA repair mechanisms and identifying novel approaches for cancer therapy. The integrated experimental workflow and visualization approaches presented here provide a framework for standardized assessment of DNA-PK inhibition that can facilitate comparison across studies and accelerate the translation of these findings into clinical applications.
The table below summarizes the key biochemical characteristics of SU11752.
| Property | Description / Value |
|---|---|
| Molecular Target | DNA-dependent protein kinase (DNA-PK) [1] |
| Mechanism of Action | Competitive ATP-binding site inhibitor [2] [1] |
| IC₅₀ (DNA-PK) | 0.13 μM [1] |
| Selectivity | ~8.5-fold more selective for DNA-PK over PI3K p110γ (IC₅₀ = 1.1 μM) [1] |
| Key Cellular Effect | Inhibition of DNA double-strand break repair; radiosensitization [2] |
Here, you will find detailed methodologies for assessing DNA-PK inhibition by SU11752, from the biochemical level to cellular functional analyses.
This protocol measures the direct inhibition of DNA-PK's enzymatic activity by SU11752 [3].
This protocol evaluates the functional consequence of DNA-PK inhibition in cells, specifically the impairment of DNA double-strand break repair, leading to increased sensitivity to ionizing radiation (IR) [2].
The following diagram illustrates the logical workflow and mechanism of action for using SU11752 in a DNA-PK inhibition assay, integrating both biochemical and cellular protocols.
When implementing these protocols, please keep the following points in mind:
I hope these application notes provide a robust foundation for your research on DNA-PK inhibition. Should you require more specific details on a particular technique, please feel free to ask.
Table 1: SU11752 Basic Information and Storage
| Property | Detail |
|---|---|
| CAS Number | 688036-19-3 [1] [2] |
| Molecular Formula | C₂₆H₂₇N₃O₅S [1] [2] |
| Molecular Weight | 493.57 g/mol [1] [2] |
| Storage (Powder) | -20°C for 3 years [1] |
| Storage (Solution) | -80°C for 1 year [1] |
| Solubility | Information not available in search results |
SU11752 is classified as Acute Toxicity (Category 4) and is very toxic to aquatic life [2]. Key safety precautions include:
SU11752 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) [1] [3].
Table 2: SU11752 Bioactivity Profile
| Assay / Parameter | Result / Observation |
|---|---|
| DNA-PK Inhibition (IC₅₀) | 0.13 μM [1] |
| p110γ Inhibition (IC₅₀) | 1.1 μM (showing selectivity over PI3K) [1] |
| Mechanism of Action | Competes with ATP for binding to DNA-PK [3] |
| Cellular Effect | Inhibits DNA double-strand break (DSB) repair [1] [3] |
| Ionizing Radiation Sensitization | Five-fold increase in cell sensitivity [1] [3] |
| Selectivity | Normal cell cycle progression and no inhibition of ATM kinase at DNA-repair inhibitory concentrations [1] [3] |
The following diagram illustrates how SU11752 specifically targets the DNA-PK-dependent repair pathway within the broader DNA Damage Response (DDR) network [4] [3].
Diagram 1: SU11752 mechanism for radiation sensitization.
A significant gap exists in the publicly available literature regarding detailed, peer-reviewed protocols for SU11752 stock solution preparation. The information below combines general lab practices with the specific data points found.
Due to the lack of explicit protocols, here is a recommended workflow to establish your own:
The quantitative data available for SU11752 is summarized in the table below.
| Parameter | Value / Description | Context / Significance |
|---|---|---|
| Molecular Target | DNA-dependent protein kinase (DNA-PK) | Competes with ATP for binding [1]. |
| Key Mechanism | Inhibition of non-homologous end joining (NHEJ) DNA repair pathway | Leads to impaired repair of DNA double-strand breaks [1]. |
| Potency (IC₅₀) | Comparable to wortmannin for DNA-PK inhibition [1] | Specific numerical IC₅₀ value not provided in the search results. |
| Selectivity | ~500-fold more selective for DNA-PK over PI3K p110γ [1] | More selective than earlier inhibitors like wortmannin. |
| Functional Outcome | 5-fold sensitization to ionizing radiation [1] | Measured in cells; indicates its effectiveness as a radiosensitizer. |
While a complete step-by-step protocol is unavailable, the core methodology from the research can be reconstructed. The following chart outlines the general workflow for an in vitro radiosensitization experiment using SU11752.
Based on the general workflow, here are the key considerations and interpretations for each step, derived from the available literature.
1. Compound Characterization & Mechanism of Action
SU11752 was identified as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) [1].
2. Key Laboratory Applications & Experimental Procedures
The primary application of SU11752 in a research setting is to chemically inhibit DNA-PK activity, thereby impairing the Non-Homologous End Joining (NHEJ) pathway of DNA Double-Strand Break (DSB) repair. This is used to investigate DSB repair mechanisms and to radiosensitize cells [1].
The table below summarizes the key experimental contexts and the role of SU11752:
| Experimental Context | Role/Purpose of SU11752 |
|---|---|
| In Vitro Kinase Assays | To directly inhibit DNA-PK activity and measure potency (IC50 values) and selectivity against related kinases like PI3K [1]. |
| Cellular DNA Repair Assays | To inhibit cellular DNA-PK activity, leading to a failure in repairing DNA DSBs induced by ionizing radiation or other genotoxic agents [1]. |
| Radiosensitization Studies | To pre-treat cells before ionizing radiation, increasing cellular sensitivity and leading to greater cell kill compared to radiation alone [1]. |
Detailed Protocol: Assessing Radiosensitization with SU11752
The following workflow and protocol are based on the methodologies described in the foundational study [1].
Workflow Diagram: Radiosensitization with SU11752
Step-by-Step Methodology:
Cell Culture:
Compound Preparation and Treatment:
Ionizing Radiation:
Post-Irradiation Incubation and Analysis:
3. Critical Data & Experimental Findings
The table below summarizes quantitative data and key outcomes from the original SU11752 study [1]:
| Parameter | Finding with SU11752 | Experimental Context |
|---|---|---|
| DNA-PK Inhibition | Potent inhibition; competitive with ATP. | In vitro kinase assays. |
| Selectivity (vs. PI3K p110γ) | 500-fold more selective for DNA-PK. | In vitro kinase panel. |
| DNA-DSB Repair | Inhibition of DSB repair. | Analysis of DSB repair in cells post-irradiation. |
| Radiosensitization | ~5-fold increase in radiation sensitivity. | Clonogenic survival assays with irradiation. |
| Cytotoxicity / Cell Cycle | No significant cell cycle arrest or toxicity at DNA-PK inhibitory doses. | Cell cycle analysis by flow cytometry. |
This table consolidates the core biochemical and early experimental findings for SU11752 as reported in the original study [1] [2].
| Parameter | Description / Value |
|---|---|
| Molecular Formula | C₂₆H₂₇N₃O₅S [3] |
| Molecular Weight | 493.575 g/mol [3] |
| Primary Target | DNA-dependent protein kinase (DNA-PK) [1] [2] |
| Mechanism of Action | Competitive ATP inhibitor [1] [2] |
| Potency (DNA-PK) | Equally potent as wortmannin [1] [2] |
| Selectivity | >500-fold more selective for DNA-PK over PI3K p110γ [1] [2] [3] |
| Cellular Activity | Inhibits DNA double-strand break repair [1] [2] |
| Radiosensitization | Five-fold sensitization to ionizing radiation [1] [2] |
| Cell Cycle Effects | Normal progression at DNA-repair inhibitory concentrations [1] [2] |
| ATM Kinase Inhibition | Not inhibited at effective concentrations [1] [2] |
Based on the known mechanism of SU11752 and standard practices for DNA-PK inhibitors, here are conceptual frameworks for key experiments. You can use these as a starting point to design your detailed protocols.
The following diagram outlines the logical flow of a typical experiment to confirm SU11752's on-target effect and subsequent functional impact.
Since specific dosing schedules are not available in the literature I found, you will need to establish these empirically. Here is a recommended approach:
Solubility problems often manifest as crystal formation in stock solutions, inconsistent dosing in assays, or poor compound recovery. The flowchart below outlines a logical troubleshooting workflow.
Here are standard methodologies you can use to quantitatively assess and understand the solubility profile of SU11752.
This method is crucial for predicting solubility in biological assays like cell culture media.
This protocol helps identify the best co-solvent for stock solutions.
If standard solvents are insufficient, the following advanced formulation strategies can be explored. The table below summarizes common approaches.
| Strategy | Mechanism | Example & Notes |
|---|---|---|
| pH Adjustment | Modifies ionization state of acidic/basic compounds to form soluble salts. | Use HCl for basic compounds; NaOH for acidic compounds. Note: Not suitable for neutral molecules. |
| Co-solvents | Reduces aqueous polarity, improving solvation of non-polar compounds. | PEG-300, PEG-400, ethanol, propylene glycol. Use biocompatible solvents for in vivo studies. |
| Complexing Agents | Forms soluble, non-covalent inclusion complexes. | Cyclodextrins (e.g., HP-β-CD, SBE-β-CD). Effective for increasing apparent solubility. |
| Surfactants | Forms micelles that encapsulate the compound. | Polysorbate 80 (Tween 80), Cremophor EL. Useful for in vivo formulations. |
| Lipid-Based | Solubilizes compound in oil droplets or lipid mixtures. | Medium-chain triglycerides (MCT oil), self-emulsifying drug delivery systems (SEDDS). |
| Amorphization | Uses high-energy, disordered solid state with higher solubility than crystal. | Prepare amorphous solid dispersions (ASD) with polymers like HPMC, PVP. |
Q1: My SU11752 stock solution in DMSO precipitates upon thawing. What should I do? This is common and often due to water absorption or slow crystallization. Gently warm the vial to 37-40°C and vortex thoroughly. If precipitate remains, briefly sonicate in a water bath. Before use, visually inspect for crystals. If present, re-prepare the stock solution at a lower concentration or use a fresh vial.
Q2: How can I increase the solubility of SU11752 in an in vivo dosing solution without using toxic solvents? For in vivo studies, consider using approved vehicles. A good starting point is a mixture of 10% DMSO, 40% PEG-300, and 50% saline or water. Alternatively, explore formulations with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline, as they are often well-tolerated.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays? Most cell lines can tolerate DMSO concentrations up to 0.1% - 1.0% (v/v) for limited exposure times (24-48 hours). It is critical to include a vehicle control with the same DMSO concentration in your experimental design.
The table below summarizes the key quantitative data from the primary study on SU11752 for easy reference [1].
| Parameter | Details |
|---|---|
| Compound | SU11752 |
| Primary Target | DNA-dependent Protein Kinase (DNA-PK) |
| Mechanism of Action | Competes with ATP for binding to DNA-PK [1] |
| In Vitro Potency | Equally potent as wortmannin in inhibiting DNA-PK [1] |
| Selectivity | ~500-fold more selective for DNA-PK over PI3K p110γ [1] |
| Functional Cellular Effect | Inhibits DNA double-strand break repair [1] |
| Radiosensitization | 5-fold increase in sensitivity to ionizing radiation [1] |
| Effect on Cell Cycle | Normal cell cycle progression at DNA repair-inhibiting concentrations [1] |
| Key Advantage | More selective for DNA-PK than early inhibitors like wortmannin, which inhibit PI3Ks at much lower concentrations [1] |
The original study characterized SU11752 through a series of experiments. While the publication does not provide a step-by-step protocol, the methodology can be inferred and is outlined below.
1. In Vitro Kinase Inhibition Assay
2. Cellular DNA Repair and Radiosensitization Assay
The following diagram illustrates the experimental workflow used to validate SU11752's activity in cells:
Based on the mechanism of DNA-PK inhibitors and general experimental principles, here are potential issues and solutions:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Potency in Cells | Poor cellular permeability or compound instability. | Verify compound solubility and use fresh DMSO stocks. Consider using a validated positive control (e.g., another known DNA-PK inhibitor). |
| High Cytotoxicity Alone | Off-target effects on other essential kinases (e.g., PI3K). | Titrate the concentration carefully. The study noted SU11752 had minimal effect on cell cycle at effective concentrations, which is a good indicator [1]. |
| No Radiosensitization | Inefficient DNA damage induction; redundant DNA repair pathways. | Confirm radiation dose and cell line radiosensitivity. Use a DNA damage readout like γH2AX foci right after irradiation to confirm break induction [3]. |
| Variable Results Between Cell Lines | Differing genetic backgrounds; varying expression levels of DNA-PK or other repair proteins. | Choose cell lines with known functional DNA-PK pathways. Quantify baseline DNA-PKcs protein levels via western blot. |
Q1: What is the main advantage of SU11752 over earlier DNA-PK inhibitors like wortmannin? A1: The key advantage is selectivity. SU11752 inhibits DNA-PK at concentrations 500-fold lower than those needed to inhibit PI3K p110γ. In contrast, wortmannin inhibits PI3Ks at 100-fold lower concentrations than those required for DNA-PK inhibition, leading to greater potential for off-target cytotoxicity [1].
Q2: Are there any clinical applications or more modern alternatives to SU11752? A2: The search results did not indicate clinical development of SU11752. However, inhibiting DNA repair pathways like NHEJ (via DNA-PK) and HR (via PARP, ATM, ATR inhibitors) remains a very active area of research in radio- and chemo-sensitization [4] [2] [5]. You can find numerous recent reviews and clinical trials on "DNA-PK inhibitors" as a class for cancer therapy.
Q3: How do I confirm that the observed effects are specifically due to DNA-PK inhibition? A3: Besides using a selective inhibitor like SU11752, you can:
The table below summarizes the quantitative data and key characteristics of SU11752 from the scientific literature.
| Parameter | Description / Value |
|---|---|
| CAS Number | 688036-19-3 [1] |
| Molecular Formula | C₂₆H₂₇N₃O₅S [1] |
| Molecular Weight | 493.575 g/mol [1] |
| Primary Target | DNA-dependent protein kinase (DNA-PK) [2] |
| Mechanism of Action | Competes with ATP for binding to DNA-PK [2] |
| Primary Biological Effect | Inhibits DNA double-strand break (DSB) repair; sensitizes cells to ionizing radiation [2] |
| Potency (DNA-PK) | Equally potent as wortmannin in inhibiting DNA-PK [2] |
| Selectivity | >500-fold more selective for DNA-PK over PI3K p110γ [2] |
| Cellular Outcome | 5-fold sensitization to ionizing radiation at DNA repair-inhibiting concentrations [2] |
| Specificity Note | At effective concentrations, does not inhibit ATM kinase activity or disrupt normal cell cycle progression [2] |
The foundational study on SU11752 characterized its activity through a multi-step process. The diagram below outlines the key experimental workflow and findings from this research.
Based on the published research, here are the core methodologies used to establish SU11752's activity:
Since detailed protocols for SU11752 are scarce, the following guidance is based on general principles for working with early-stage research compounds and information from the foundational paper.
Frequently Asked Questions
Q1: What is the chemical class of SU11752?
Q2: Has SU11752 been tested in clinical trials?
Troubleshooting Common Experimental Challenges
Challenge: Lack of effect or high variability in radiosensitization.
Challenge: Off-target effects or unexpected cytotoxicity.
The table below summarizes the key characteristics of SU11752 as identified in a foundational 2004 study [1].
| Property | Description for SU11752 |
|---|---|
| Compound Class | Three-substituted indolin-2-one [1] |
| Primary Target | DNA-dependent protein kinase (DNA-PK) [1] |
| Mechanism of Inhibition | Competes with ATP for binding [1] |
| Key Selectivity Note | 500-fold more selective for DNA-PK than for phosphatidylinositol-3-kinase (PI3K) p110γ (a related kinase) [1] |
| Cellular Effect | Inhibits DNA double-strand break (DSB) repair [1] |
| Radiosensitization Effect | Five-fold increase in sensitivity to ionizing radiation [1] |
| Cell Cycle Impact | Normal cell cycle progression at DNA repair-inhibiting concentrations [1] |
While SU11752 itself is not a focus of current clinical research, its target, DNA-PKcs (the catalytic subunit of DNA-PK), remains a highly validated target for radiosensitization [2]. The strategy of inhibiting DNA-PK to prevent cancer cells from repairing radiation-induced DNA damage is actively being pursued with newer compounds.
The following diagram illustrates where DNA-PK functions in the DNA repair pathway, which is the mechanism exploited by SU11752 and modern inhibitors.
The pursuit of this strategy has advanced significantly, with several next-generation DNA-PK inhibitors now in development [2]:
Given the lack of specific protocols for SU11752, your experimental design can be based on the general principles outlined in the initial study and modern DDR inhibitor research.
The absence of recent literature on SU11752 suggests it served as a proof-of-concept tool compound rather than a drug candidate destined for clinical development.
What is SU11752? SU11752 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). It works by competing with ATP and has been shown to inhibit the repair of DNA double-strand breaks, leading to the sensitization of cancer cells to ionizing radiation [1] [2].
What are the recommended storage conditions? The supplier-recommended storage conditions are summarized in the table below [3] [2]:
| Form | Short-Term Storage (≤6 months) | Long-Term Storage (≥12 months) |
|---|---|---|
| Solid Powder | 4 °C | -20 °C |
| In Solvent (e.g., DMSO) | -20 °C | -80 °C |
What solvent is recommended for preparing stock solutions? Dimethyl sulfoxide (DMSO) is a suitable solvent. The product is soluble at least 10 mM in DMSO [2].
What are the known stability problems? While specific degradation products are not listed, the Safety Data Sheet (SDS) highlights that the compound is stable under recommended storage conditions but is incompatible with strong acids, strong bases, and strong oxidizing or reducing agents [3]. Exposure to these, or to conditions outside the recommended temperature ranges, will likely compromise its stability.
| Observation | Possible Cause | Recommended Action |
|---|---|---|
| Precipitate formed in stock solution | Storage temperature too high; solute crashed out | Allow solution to warm to room temperature. Gently vortex and visually inspect for re-dissolution. |
| Solution has changed color | Possible degradation | Do not use. Discard the solution and prepare a fresh stock aliquot. |
| Compound appears to have lost biological activity | Improper storage or repeated freeze-thaw cycles | Verify storage temperature is correct. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
For safe and effective use of SU11752 in the laboratory, please adhere to the following protocols.
1. Safe Handling Procedures Always consult the latest Safety Data Sheet (SDS) before use. Personal protective equipment (PPE) including safety goggles, gloves, and a lab coat is mandatory.
2. Workflow for Reconstitution and Storage The following diagram outlines the critical steps for handling SU11752 to ensure its stability.
3. Waste Disposal Dispose of contents and the container according to prevailing federal, state, and local environmental regulations. Contact your institutional environmental health and safety office for specific approved waste disposal plants [3].
SU11752 is a selective ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK), which sensitizes cells to ionizing radiation by impairing the repair of DNA double-strand breaks (DSBs) via the non-homologous end joining (NHEJ) pathway [1] [2].
The table below summarizes its core biochemical characteristics:
| Property | Description |
|---|---|
| Primary Target | DNA-dependent protein kinase (DNA-PK) [1] [2] |
| Mechanism of Action | Competes with ATP for binding [1] [2] |
| Key Functional Outcome | Inhibition of DNA double-strand break repair; radiosensitization [1] [2] |
| Selectivity | ~500-fold more selective for DNA-PK over phosphatidylinositol-3-kinase p110γ [1] |
While complete step-by-step protocols are not available in the search results, the following methodologies are directly relevant for studying SU11752's activity.
The original characterization of SU11752 used in vitro kinase assays to demonstrate its potency and selectivity [1].
A critical effect of SU11752 is the inhibition of DNA double-strand break repair in cells. You can evaluate this using direct physical detection methods.
Based on the mechanism of SU11752 and general assay principles, here are potential issues and solutions.
| Challenge | Potential Cause | Suggested Solution |
|---|
| Low radiosensitization effect | • Insufficient inhibitor concentration • Short pre-incubation time before radiation | • Perform a dose-response curve (e.g., 1-50 µM) [1]. • Ensure adequate pre-incubation time for the inhibitor to penetrate cells and bind DNA-PK. | | High cytotoxicity in controls | • Off-target inhibition of other essential kinases | • Verify the selectivity of your batch in a kinase panel assay. • Confirm that cell cycle progression is normal at your working concentration, a hallmark of SU11752's selectivity [1]. | | High variability in comet assay data | • Inconsistent cell culture/lysis conditions • Manual scoring variability | • Use the CometChip platform to minimize sample-to-sample variation and enable automated analysis [3]. • Standardize all steps, including cell harvesting, lysis, and electrophoresis conditions. |
The following diagram illustrates the mechanism of action of SU11752 and a generalized workflow for evaluating its efficacy in a cellular context.
I hope this consolidated technical information provides a solid foundation for your work with SU11752.
| Parameter | Value / Finding | Experimental Context |
|---|---|---|
| IC₅₀ for DNA-PK | Equally potent as wortmannin [1] | In vitro kinase activity assays [1]. |
| Selectivity (vs. PI3K p110γ) | 500-fold more selective for DNA-PK [1] | Comparison of IC₅₀ values for different kinases [1]. |
| Inhibition Mechanism | Competitive with ATP [1] | Inhibition kinetics and direct ATP binding assays [1]. |
| Cellular Effect: DSB Repair | Inhibited [1] | Measurement of DNA double-strand break repair in cells [1]. |
| Radiosensitization Effect | ~5-fold increase in sensitivity [1] | Cell survival assays post-ionizing radiation [1]. |
| Effect on Cell Cycle | Normal progression at DNA-repair inhibitory concentrations [1] | Cell cycle analysis [1]. |
| Effect on ATM Kinase | Not inhibited at DNA-repair inhibitory concentrations [1] | ATM kinase activity assays [1]. |
To help visualize the role of SU11752 in cellular experiments, the following diagram shows the DNA Damage Response pathway it affects.
Since specific troubleshooting information for SU11752 is scarce, you can build effective guides by combining the known data with general principles of kinase inhibitor experiments. Here are some suggested FAQs and their evidence-based answers.
Answer: Based on the initial characterization:
Answer: The original study used several functional readouts. You can adopt these as positive controls in your protocols:
Answer: It depends on the context. At concentrations that effectively inhibit DNA repair, SU11752 itself was not reported to cause significant cytotoxicity or disrupt normal cell cycle progression [1]. However, its purpose is to sensitize cells to other DNA-damaging agents.
Answer: While the exact molar concentration for cellular studies isn't provided in the abstract, the research indicates that effects were seen at concentrations that inhibited DNA-PK without affecting the cell cycle or ATM kinase [1].
To overcome the lack of specific protocols, you can:
| Aspect | Details |
|---|---|
| Chemical Class | Three-substituted indolin-2-ones [1] [2] |
| Molecular Target | DNA-dependent protein kinase (DNA-PK) [1] [2] |
| Mechanism of Action | Competitive ATP-binding site inhibitor (reversible) [1] [2] |
| Primary Research Use | Radiosensitization and chemosensitization in cancer research [1] [3] |
| Reported Potency (IC₅₀) | Equipotent to wortmannin for DNA-PK inhibition [1] |
| Selectivity | ~500-fold more selective for DNA-PK over PI3K p110γ [1] |
| Suggested Vehicle | DMSO (common solvent for small molecule inhibitors in this class) [4] |
Based on its profile as a small molecule kinase inhibitor, here is a general approach you can adapt and optimize for your specific cell culture system.
To confirm your vehicle control is appropriate, include these groups in your experiments:
Compare the vehicle control group to the untreated control. If the vehicle has no significant effect, key biological parameters (e.g., cell viability, DNA damage response, radiosensitivity) should be identical between these two groups.
The following diagram outlines the key steps for preparing and validating your vehicle control in an experiment.
If you encounter problems, consider these points:
To conclusively determine the optimal vehicle for your specific conditions:
The table below summarizes the key characteristics of SU11752 and Wortmannin.
| Feature | SU11752 | Wortmannin |
|---|---|---|
| Chemical Class | Three-substituted indolin-2-one [1] [2] | Fungal metabolite (sterol) [2] [3] |
| Inhibition Mode | Reversible, ATP-competitive [1] [2] | Irreversible [2] [3] |
| Reported Potency (DNA-PK) | Equally potent to Wortmannin in one study [1] | IC~50~ ~16-20 nM (for PI3K, less selective for DNA-PK) [2] [3] |
| Key Advantage | High Selectivity: 500-fold more selective for DNA-PK over PI3K p110γ [1] | Broad PIKK Inhibition: Also inhibits ATM, ATR, and PI3Ks [4] [2] |
| Key Disadvantage | Limited subsequent development data in search results | Lack of Specificity: Inhibits other PI3Ks at 100-fold lower concentrations than those needed for DNA-PK inhibition; associated with cytotoxicity [1] [4] |
| Primary Research Use | Served as a starting point for developing specific DNA-PK inhibitors [1] | Early, non-specific tool compound for studying PIKK family biology [4] [5] |
Here are the methodologies from key studies that established the profiles of these inhibitors.
The foundational study for SU11752 employed several experiments to establish its potency and mechanism [1]:
Research on Wortmannin highlights its broad inhibitory profile and associated challenges:
It is important to note that research has progressed significantly since the characterization of SU11752 and Wortmannin. The field has moved towards developing highly specific and soluble inhibitors for clinical application [6] [7].
To help contextualize your research, the following diagram maps the role of DNA-PK and its inhibitors in the DNA damage response pathway.
When planning your research, consider these points:
SU11752 was characterized as a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The table below summarizes the key experimental findings on its selectivity.
| Target / Parameter | Experimental Data | Context & Comparison |
|---|---|---|
| DNA-PK (Primary Target) | Potent inhibition [1] | Equally potent as wortmannin in inhibiting DNA-PK [1]. |
| Selectivity vs. PI3K p110γ | 500-fold higher concentration required for inhibition compared to DNA-PK [1] | Demonstrates high selectivity for DNA-PK over the related lipid kinase PI3K p110γ. Wortmannin inhibits PI3Ks at 100-fold lower concentrations than needed for DNA-PK [1]. |
| Mechanism of Action | Competes with ATP [1] | Inhibition kinetics and a direct ATP-binding assay confirmed it as an ATP-competitive inhibitor [1]. |
| Cellular Effect: DSB Repair | Inhibited DNA double-strand break repair [1] | Direct measurement of repair capacity in cells. |
| Cellular Effect: IR Sensitization | Five-fold sensitization to ionizing radiation [1] | Measured by increased cell death after radiation exposure. |
| Selectivity in Cell-Based Assay | Normal cell cycle progression at DNA repair-inhibiting concentrations; ATM kinase activity not inhibited [1] | Indicates that the sensitization effect is not due to general cell cycle disruption or inhibition of the related kinase ATM. |
The experimental data for SU11752's characterization involved several key methodologies [1]:
The following diagram illustrates the signaling pathway targeted by SU11752 and the experimental workflow used to validate its effects.
The data positions SU11752 as a foundational tool for a specific research purpose.
The key findings from the original 2004 study that first identified and characterized SU11752 are summarized in the table below [1] [2].
| Aspect of Validation | Details from the Original Study |
|---|---|
| Inhibitor Class | Three-substituted indolin-2-ones [1]. |
| Primary Target | DNA-dependent protein kinase (DNA-PK) [1]. |
| Mechanism of Action | Competes with ATP for binding to DNA-PK [1] [2]. |
| Potency (DNA-PK Inhibition) | Equally potent as the known inhibitor wortmannin [1] [2]. |
| Selectivity | 500-fold more selective for DNA-PK over phosphatidylinositol-3-kinase (PI3K) p110γ than wortmannin [1]. |
| Cellular Effect | Inhibited DNA double-strand break repair [1] [2]. |
| Radiosensitization | Caused a five-fold sensitization to ionizing radiation [1] [2]. |
| Impact on Cell Cycle | Did not disrupt normal cell cycle progression at DNA-repair-inhibiting concentrations [1]. |
| Specificity | Did not inhibit the related kinase ATM at effective concentrations [1]. |
The diagram below illustrates the key experiments used to validate SU11752 in the original study.
It's important to interpret the data on SU11752 within its historical context:
The table below summarizes the core characteristics of SU11752 and selected novel inhibitors.
| Inhibitor Name | Primary Target / Mechanism | Potency (IC₅₀) | Selectivity (Notable Off-Targets) | Key Characteristics & Development Stage |
|---|---|---|---|---|
| SU11752 | DNA-PKcs (ATP-competitive) [1] [2] | 0.13 μM (130 nM) [2] | ~8.5x selective over PI3K p110γ (IC₅₀ 1.1 μM) [2] | Early research tool; sensitizes cells to ionizing radiation [1]. |
| NU7441 | DNA-PKcs (ATP-competitive) [3] | ~14 nM [4] | Improved selectivity over PI3K vs. earlier inhibitors [3]. | Widely used in research; poor aqueous solubility limits in vivo use [4]. |
| DA-143 | DNA-PKcs (ATP-competitive) [4] | 2.5 nM [4] | N/A (Specificity data not provided in search results) | Designed analog of NU7441 with enhanced aqueous solubility [4]. |
| Ku-DBi's | Ku70/80 heterodimer (Inhibits Ku-DNA interaction) [5] | N/A (Detailed IC₅₀ not provided) | Highly specific; activity is Ku-dependent (Ku-null cells are insensitive) [5]. | Novel mechanism; inhibits entire DNA-PK holoenzyme assembly; useful for improving CRISPR HDR [5]. |
| M3814 (Nedisertib) | DNA-PKcs [3] | N/A (Detailed IC₅₀ not provided) | N/A (Specificity data not provided in search results) | In clinical trials (Phase I/II) in combination with radiotherapy/chemotherapy [3]. |
| AZD7648 | DNA-PKcs [3] | N/A (Detailed IC₅₀ not provided) | N/A (Specificity data not provided in search results) | In clinical trials (Phase I/II) as a combination therapy [3]. |
To evaluate and compare DNA-PK inhibitors, several standard biochemical and cellular assays are used. Here are the methodologies for key experiments cited in the search results.
Biochemical Kinase Activity Assay: This standard assay measures the direct inhibition of the DNA-PKcs kinase activity. The protocol involves incubating the purified DNA-PK holoenzyme (DNA-PKcs and Ku) with a synthetic peptide substrate, ATP, and the inhibitor. The phosphorylation of the peptide is often measured using radioisotopes (e.g., [γ-³²P]ATP) or a luminescence-based ADP detection system (ADP-Glo) [5] [4]. The transfer of a phosphate group to the substrate is quantified, and the concentration of inhibitor that reduces this activity by 50% is reported as the IC₅₀ value [4].
Electrophoretic Mobility Shift Assay (EMSA) for Ku Inhibition: This method is specifically used to confirm the unique mechanism of Ku-DBi's. Purified Ku protein is pre-incubated with the compound and then mixed with a [³²P]-labeled double-stranded DNA probe. The reaction mixture is run on a non-denaturing polyacrylamide gel. If the inhibitor is effective, it will prevent the formation of the Ku-DNA complex, which can be visualized as a reduction in the shifted band on the gel [5].
Cellular NHEJ Repair Assay: This assesses the functional consequence of DNA-PK inhibition in a cellular context. One common method uses reporter constructs integrated into the cellular genome. When a DSB is induced in the reporter gene (e.g., by CRISPR/Cas9 or an endonuclease), successful repair via NHEJ can disrupt the gene, which is measured as a loss of fluorescence or a gain of drug resistance. Inhibitors of DNA-PK will reduce the efficiency of this repair, leading to a decrease in the number of successfully repaired cells [5].
Thermal Shift Assay (TSA) for Target Engagement: This assay is used to demonstrate a direct physical interaction between a small molecule (like a Ku-DBi) and its target protein (Ku). A purified protein is mixed with the compound and subjected to a gradient of increasing temperatures. Binding of a compound often stabilizes the protein, increasing its melting temperature (Tm), which can be tracked with fluorescent dyes that bind to hydrophobic regions of unfolded proteins. A positive shift in Tm provides evidence of direct binding [5].
The following diagram illustrates the role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway and the points where different classes of inhibitors act.
The Trajectory of Inhibitor Development: The evolution from SU11752 to modern inhibitors has focused on improving potency, selectivity, and drug-like properties. A major push has been to overcome poor solubility, a limitation of research tools like NU7441, with new compounds like DA-143 designed specifically for better in vivo performance [4].
Exploring Novel Mechanisms: Most clinical-stage inhibitors target the ATP-binding site of DNA-PKcs. However, the development of Ku-DNA binding inhibitors (Ku-DBi's) represents a distinct strategy. By preventing the initial sensor (Ku) from binding to DNA, this approach blocks the entire pathway upstream and offers a new route for intervention [5].
Beyond Radio/Chemosensitization: While the primary application of these inhibitors is to sensitize tumors to conventional DNA-damaging therapies, they have found a valuable role in biotechnology. Inhibiting the dominant NHEJ pathway in cells can increase the efficiency of precise gene insertion (Homology-Directed Repair) in CRISPR-Cas9 gene editing workflows [5] [6].
SU11752 was identified as a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), which plays a critical role in repairing DNA double-strand breaks. By inhibiting this repair pathway, SU11752 sensitizes cancer cells to ionizing radiation [1].
The table below summarizes the core quantitative data available for SU11752 from the identified study:
| Parameter | Experimental Data for SU11752 |
|---|---|
| Primary Target | DNA-dependent protein kinase (DNA-PK) [1] |
| Mechanism of Action | Competes with ATP for binding to DNA-PK [1] |
| In Vitro Potency | Equally potent as wortmannin in inhibiting DNA-PK [1] |
| Selectivity | ~500-fold more selective for DNA-PK over PI3K p110γ [1] |
| Cellular Effect | Inhibits DNA double-strand break repair [1] |
| Radiosensitization | 5-fold increase in sensitivity to ionizing radiation [1] |
| Cytotoxicity/Cell Cycle | Normal cell cycle progression at DNA repair-inhibiting concentrations [1] |
The key findings on SU11752 were generated through a series of experiments designed to comprehensively evaluate its mechanism and efficacy [1]:
While direct experimental data for other agents is not available in the search results, SU11752 is part of a broader class of drugs targeting the DNA Damage Response (DDR). The following diagram and table place it in this context.
The table below compares SU11752 with other key targets in the DDR pathway, based on the broader context from the search results.
| Target / Agent | Class / Role | Key Differentiator | Reported Development Stage (in searches) |
|---|---|---|---|
| DNA-PK (SU11752) | DNA repair kinase (NHEJ pathway) | High selectivity for DNA-PK over PI3K; ATP-competitive [1]. | Early research compound (proof-of-concept) [1]. |
| PARP (e.g., Olaparib) | DNA repair enzyme (Base Excision Repair) | Clinically approved; synthetic lethality in BRCA-deficient cancers [2]. | Clinical application; multiple approved drugs [3] [2]. |
| ATM/ATR | DNA damage sensing & signaling kinases | Master regulators of the DDR; inhibition disrupts multiple repair pathways [3] [4]. | Clinical trials; ongoing for various inhibitors [3] [4]. |
| Wee1 | Cell cycle checkpoint kinase | Inhibits G2/M checkpoint, forcing cells with damage into mitosis [3] [4]. | Clinical trials; being evaluated in combination regimens [3] [4]. |
The table below summarizes key DDR inhibitors discussed in the scientific literature, which are often evaluated for their toxicity and therapeutic potential [1] [2] [3].
| Target | Example Inhibitors | Therapeutic Rationale & Mechanism | Common Toxicities & Challenges |
|---|---|---|---|
| PARP | Olaparib, Veliparib | Induces synthetic lethality in HR-deficient (e.g., BRCA-mutant) cells; sensitizes to TMZ chemotherapy [2] [3]. | Myelosuppression (anemia, neutropenia); nausea; fatigue; potential for secondary malignancies [2]. |
| ATM/ATR | AZD1394 (ATM), Berzoser tib (ATR) | Disrupts DNA damage sensing & cell cycle checkpoints; overcomes radioresistance [3] [4]. | Limited by dose-limiting toxicities (DLTs); can cause bone marrow suppression and gastrointestinal toxicity [2]. |
| DNA-PK | Peposertib, Nedisertib | Inhibits primary DSB repair via NHEJ; enhances effect of radiotherapy and some chemotherapies [4] [5] [6]. | Skin toxicity, lymphopenia; the therapeutic window is a key challenge [5]. |
| Wee1 | Adavoser tib | Causes mitotic catastrophe by forcing cells with damaged DNA into premature mitosis; radio-sensitizer [4]. | Hematological toxicity (thrombocytopenia, neutropenia) is a major dose-limiting factor [4]. |
| CHK1/2 | Prexaser tib (CHK1) | Abrogates cell cycle checkpoints, increasing replication stress and genomic instability [3]. | Enhances toxicity of DNA-damaging chemo/radiotherapy to normal tissues; narrow therapeutic index [2]. |
Based on the literature, here are established methodologies for generating comparative toxicity data for DDR inhibitors [2] [4].
In Vitro Cytotoxicity Assays
In Vivo Tolerability and Efficacy Studies
The following diagram illustrates the logical workflow for a standard in vivo study design to assess both efficacy and toxicity, integrating the key components and decision points from the experimental strategies described above.
Since direct data on SU11752 is unavailable, here are steps you can take to build your comparison guide:
DNA-dependent protein kinase (DNA-PK) is a nuclear serine/threonine kinase that plays a critical role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells. The DNA-PK holoenzyme consists of a catalytic subunit (DNA-PKcs) and a regulatory heterodimer (Ku70/Ku80) that recognizes and binds to broken DNA ends. Upon binding DNA, DNA-PKcs undergoes autophosphorylation, which facilitates the recruitment of additional repair proteins to complete the DSB repair process. DNA-PK belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which also includes ATM, ATR, and mTOR, sharing structural similarities in their kinase domains but possessing distinct cellular functions.
The strategic importance of DNA-PK as a therapeutic target in oncology stems from its central role in mediating resistance to DNA-damaging cancer treatments. Many conventional radiotherapy and chemotherapy approaches exert their cytotoxic effects by inducing DNA DSBs. Cancer cells with elevated DNA-PK activity demonstrate enhanced DSB repair capacity, resulting in treatment resistance and reduced therapeutic efficacy. Consequently, inhibiting DNA-PK activity represents a promising approach to sensitize tumor cells to DNA-damaging agents. Research has demonstrated that DNA-PK inhibition increases cellular sensitivity to ionizing radiation and various chemotherapeutic drugs, positioning DNA-PK inhibitors as potentially valuable combination therapy agents in oncology.
SU11752 is a synthetic small molecule inhibitor originating from a three-substituted indolin-2-ones chemical library. It was identified during systematic efforts to develop more selective DNA-PK inhibitors that would overcome the limitations of earlier compounds like wortmannin, which inhibited multiple PIKK family members and exhibited significant cytotoxicity. SU11752 emerged as a lead compound with improved selectivity for DNA-PK compared to other PIKK family members.
SU11752 exerts its inhibitory effect through ATP-competitive binding to the kinase domain of DNA-PKcs. Binding and kinetic studies have confirmed that SU11752 competes with ATP for binding to the catalytic site of DNA-PK, thereby preventing the phosphorylation events necessary for NHEJ progression. This mechanism contrasts with irreversible inhibitors like wortmannin, which forms covalent bonds with the kinase domain.
The selectivity profile of SU11752 represents one of its most significant advantages as a research tool and potential therapeutic agent:
This selectivity profile makes SU11752 particularly valuable for dissecting the specific contributions of DNA-PK to DSB repair without concurrently impairing other crucial DNA damage response pathways.
The development of DNA-PK inhibitors has evolved through several generations, from broad-spectrum PIKK inhibitors to increasingly selective compounds. The following table summarizes the key characteristics of SU11752 alongside other prominent DNA-PK inhibitors:
Table 1: Comparative Profile of DNA-PK Inhibitors
| Inhibitor | Chemical Class | Mechanism | IC₅₀ (DNA-PK) | Selectivity Advantages | Research Applications |
|---|---|---|---|---|---|
| SU11752 | Three-substituted indolin-2-one | ATP-competitive | Comparable to wortmannin [1] | 500-fold selective over PI3K p110γ; minimal ATM inhibition [1] | Selective DNA-PK inhibition studies; radiation sensitization research |
| Wortmannin | Fungal metabolite | Irreversible, covalent binding | 0.016-0.12 μM [2] | Broad PIKK family inhibition | Pan-PIKK inhibition studies; early mechanistic research |
| LY294002 | Chromone derivative | ATP-competitive | ~6 μM [2] | Moderate selectivity over other PIKKs | Prototypical PI3K inhibitor; early DNA-PK studies |
| NU7026 | Chromenone derivative | ATP-competitive | 0.23 μM [2] | 56-fold selective over PI3K; >400-fold over ATM/ATR [2] | Standard for selective DNA-PK inhibition; radiation/chemo-sensitization studies |
| NU7441 | Chromenone derivative | ATP-competitive | 0.014 μM [2] | 357-fold selective over PI3K; >7000-fold over ATM/ATR [2] | High-potency DNA-PK inhibition; in vitro and in vivo sensitization studies |
| OK-1035 | Pyridone derivative | Not fully characterized | ~8 μM [2] | First reported selective DNA-PK inhibitor | Historical significance; early selectivity proof-of-concept |
Table 2: Functional Cellular Effects of DNA-PK Inhibitors
| Inhibitor | Radiation Sensitization | DSB Repair Inhibition | Cellular Toxicity | Key Limitations |
|---|---|---|---|---|
| SU11752 | 5-fold sensitization [1] | Demonstrated via repair assays [1] | Minimal at DNA-PK inhibitory concentrations | Limited in vivo pharmacokinetic data |
| Wortmannin | Significant but non-selective | Effective but broad-target | High cytotoxicity at concentrations needed for DNA-PK inhibition | Lacks specificity; inhibits multiple PIKKs at lower concentrations |
| LY294002 | Moderate | Moderate | Moderate | Limited potency and selectivity |
| NU7026 | DNA-PK-dependent [2] | Strong inhibition | Low at selective concentrations | Poor pharmacokinetic properties |
| NU7441 | Potent at 0.5 μM [2] | Strong inhibition | Low at selective concentrations | Poor solubility and metabolic lability |
The development pipeline for DNA-PK inhibitors demonstrates a clear trend toward improved selectivity and potency. Second-generation inhibitors like NU7026 and NU7441 offer significantly enhanced specificity profiles compared to first-generation compounds. Meanwhile, clinical candidates such as M3814 and AZD7648 represent third-generation inhibitors with optimized pharmacokinetic properties currently undergoing clinical trials [3]. SU11752 occupies an important position in this evolutionary trajectory as one of the earlier compounds demonstrating that high selectivity for DNA-PK was achievable through rational drug design.
Rigorous experimental validation is essential to confirm the selectivity and functional effects of SU11752 as a DNA-PK inhibitor. The following section outlines key methodologies and protocols employed in characterizing SU11752.
Kinase Activity Assays:
ATP Competition Studies:
Immunofluorescence Microscopy for DNA Repair Foci:
Western Blot Analysis of DNA-PK Signaling:
Comet Assay:
Clonogenic Survival Assays:
Flow Cytometry-Based Cell Cycle Analysis:
The following diagram illustrates the key steps in validating SU11752 as a selective DNA-PK inhibitor:
Visual Guide to Experimental Validation Workflow for SU11752
SU11752 serves as a valuable research tool for investigating DNA repair mechanisms and developing combination cancer therapies. Its well-characterized selectivity profile makes it particularly suited for:
Mechanistic Studies of NHEJ: SU11752 enables specific interrogation of DNA-PK's role in NHEJ without concurrent inhibition of other PIKK family members that would confound experimental interpretation. Researchers can employ SU11752 to dissect the temporal sequence of NHEJ events, identify novel DNA-PK substrates, and elucidate regulatory mechanisms controlling pathway activity.
Radiation Sensitization Screening: The consistent 5-fold radiosensitization demonstrated by SU11752 establishes a benchmark for evaluating next-generation DNA-PK inhibitors. Research groups can use SU11752 as a reference compound when screening novel inhibitors for potency and selectivity, facilitating structure-activity relationship studies and lead compound optimization.
Combination Therapy Development: SU11752 provides a validated tool for preclinical evaluation of DNA-PK inhibition in combination with standard DNA-damaging chemotherapeutics (e.g., etoposide, cisplatin, doxorubicin) and novel targeted agents. These studies help identify synergistic interactions and inform clinical trial design for combination regimens.
DNA Repair Pathway Redundancy Mapping: By specifically inhibiting DNA-PK with minimal off-target effects, SU11752 enables researchers to investigate compensatory relationships between NHEJ and alternative DSB repair pathways (homologous recombination, microhomology-mediated end joining). This application is particularly valuable for understanding how cancer cells adapt to targeted therapies and identifying co-dependencies that can be therapeutically exploited.
When implementing SU11752 in research settings, scientists should consider its specific advantages and limitations compared to newer-generation inhibitors. While SU11752 offers well-documented selectivity, more recently developed compounds like NU7441 provide higher potency, and clinical candidates such as M3814 and AZD7648 offer improved pharmacokinetic properties for in vivo studies. The choice of inhibitor should align with specific research objectives, giving consideration to factors including required potency, selectivity profile, and experimental system (in vitro vs. in vivo).